molecular formula C9H11BrClF2N3 B2608259 1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-aminehydrochloride CAS No. 2344681-55-4

1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-aminehydrochloride

Cat. No.: B2608259
CAS No.: 2344681-55-4
M. Wt: 314.56
InChI Key: KRRUVLVBCZHMDM-UHFFFAOYSA-N
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Description

1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-aminehydrochloride is a chemical compound with the molecular formula C9H11BrClF2N3. It is known for its unique structure, which includes a bromodifluoromethyl group attached to a pyrimidine ring, and a cyclobutan-1-amine moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-aminehydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the bromodifluoromethyl group: This step involves the bromination and fluorination of the pyrimidine ring to introduce the bromodifluoromethyl group.

    Cyclobutan-1-amine attachment: The cyclobutan-1-amine moiety is then attached to the pyrimidine ring through a nucleophilic substitution reaction.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-aminehydrochloride undergoes various chemical reactions, including:

    Substitution reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization reactions: The cyclobutan-1-amine moiety can participate in cyclization reactions, forming new ring structures.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-aminehydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets. The bromodifluoromethyl group and the pyrimidine ring play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-aminehydrochloride can be compared with other similar compounds, such as:

    1-[4-(Chlorodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-aminehydrochloride: Similar structure but with a chlorodifluoromethyl group instead of a bromodifluoromethyl group.

    1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutan-1-aminehydrochloride: Contains a trifluoromethyl group instead of a bromodifluoromethyl group.

    1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclopentan-1-aminehydrochloride: Similar structure but with a cyclopentan-1-amine moiety instead of a cyclobutan-1-amine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[bromo(difluoro)methyl]pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2N3.ClH/c10-9(11,12)6-2-5-14-7(15-6)8(13)3-1-4-8;/h2,5H,1,3-4,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRUVLVBCZHMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=CC(=N2)C(F)(F)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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